3-(m-Tolyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(m-Tolyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a m-tolyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of m-tolyl hydrazine with carbon disulfide to form a hydrazinecarbothioamide intermediate, which is then cyclized using an oxidizing agent such as bromine or iodine to yield the oxadiazole ring . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(m-Tolyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amides, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(m-Tolyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(m-Tolyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The oxadiazole ring can interact with nucleophilic sites in proteins or DNA, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(m-Tolyl)-5-arylidene-2,4-thiazolidinediones: These compounds also contain a m-tolyl group and are used in medicinal chemistry for their antidiabetic properties.
Tris(m-tolyl)antimony Derivatives: These compounds have applications in materials science and exhibit unique coordination chemistry.
Uniqueness
3-(m-Tolyl)-1,2,4-oxadiazol-5-amine is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties. This makes it versatile for various applications, from medicinal chemistry to materials science, distinguishing it from other m-tolyl-containing compounds.
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
ZNLNSXUTISVCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)N |
Origin of Product |
United States |
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